molecular formula C7H2BrClFNS B3294225 4-Bromo-3-chloro-2-fluorophenyl isothiocyanate CAS No. 886501-37-7

4-Bromo-3-chloro-2-fluorophenyl isothiocyanate

Cat. No.: B3294225
CAS No.: 886501-37-7
M. Wt: 266.52 g/mol
InChI Key: GQBMNHGUPIKZOP-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluorophenyl isothiocyanate is an aromatic compound with the molecular formula C7H2BrClFNS and a molecular weight of 266.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring, along with an isothiocyanate functional group. It is commonly used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 4-Bromo-3-chloro-2-fluorophenyl isothiocyanate typically involves the reaction of 4-bromo-3-chloro-2-fluoroaniline with thiophosgene. The reaction conditions generally include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the isothiocyanate group. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

4-Bromo-3-chloro-2-fluorophenyl isothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) makes the ring less reactive.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the isothiocyanate group.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-3-chloro-2-fluorophenyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.

    Biology: The compound is employed in proteomics research to label and identify proteins. Its isothiocyanate group reacts with amino groups in proteins, allowing for the study of protein structure and function.

    Medicine: Research into potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and diagnostic tools.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-fluorophenyl isothiocyanate involves its reactivity with nucleophiles, particularly amino groups in proteins. The isothiocyanate group forms covalent bonds with these nucleophiles, leading to the formation of thiourea derivatives. This reactivity is exploited in proteomics research to label and identify proteins, as well as in the synthesis of various organic compounds .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-3-chloro-2-fluorophenyl isothiocyanate include other phenyl isothiocyanates with different substituents, such as:

  • 4-Bromo-3-chlorophenyl isothiocyanate
  • 4-Bromo-2-fluorophenyl isothiocyanate
  • 3-Chloro-2-fluorophenyl isothiocyanate

These compounds share similar chemical properties and reactivity but differ in their specific substituents, which can influence their reactivity and applications.

Properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBMNHGUPIKZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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